Mesyloxybenzyl methoxyethyl chlorobenzamide
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Overview
Description
Mesyloxybenzyl methoxyethyl chlorobenzamide is a synthetic compound known for its anti-inflammatory and anti-bacterial properties. It is commonly used in cosmetic products to reduce skin redness and irritation, and to calm and soothe the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesyloxybenzyl methoxyethyl chlorobenzamide involves several steps, starting with the preparation of the benzyl alcohol derivative. This is followed by the introduction of the methoxyethyl group and the chlorobenzamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
Mesyloxybenzyl methoxyethyl chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Mesyloxybenzyl methoxyethyl chlorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its anti-inflammatory and anti-bacterial properties, making it useful in studying skin conditions and microbial infections.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and infections.
Industry: Utilized in the formulation of cosmetic products for its skin-soothing and conditioning properties.
Mechanism of Action
The mechanism of action of mesyloxybenzyl methoxyethyl chlorobenzamide involves its interaction with molecular targets in the skin. It exerts its effects by reducing inflammation and bacterial growth, thereby calming irritated skin and reducing redness. The exact molecular pathways involved are still under investigation, but it is believed to modulate the activity of inflammatory mediators and bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol derivatives: Similar in structure and used for their aromatic properties.
Methoxyethyl compounds: Known for their solubility and reactivity in organic synthesis.
Chlorobenzamide derivatives: Used for their anti-bacterial and anti-inflammatory properties.
Uniqueness
Mesyloxybenzyl methoxyethyl chlorobenzamide stands out due to its unique combination of functional groups, which confer both anti-inflammatory and anti-bacterial properties. This makes it particularly valuable in cosmetic and therapeutic applications where both properties are desired .
Properties
CAS No. |
853081-53-5 |
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Molecular Formula |
C18H20ClNO5S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
[3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C18H20ClNO5S/c1-24-11-10-20(18(21)15-6-8-16(19)9-7-15)13-14-4-3-5-17(12-14)25-26(2,22)23/h3-9,12H,10-11,13H2,1-2H3 |
InChI Key |
PPBFOAXFZHLGER-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC1=CC(=CC=C1)OS(=O)(=O)C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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